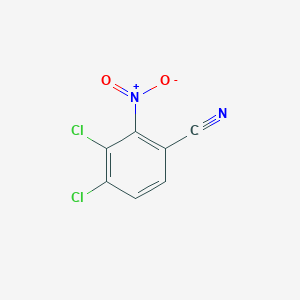

3,4-Dichloro-2-nitrobenzonitrile

Description

3,4-Dichloro-2-nitrobenzonitrile (molecular formula: C₇H₂Cl₂N₂O₂) is a substituted benzonitrile derivative characterized by a nitro group (-NO₂) at the 2-position and chlorine atoms at the 3- and 4-positions. This compound is of interest in agrochemical and pharmaceutical research due to its electron-withdrawing substituents, which influence reactivity and binding properties.

Properties

Molecular Formula |

C7H2Cl2N2O2 |

|---|---|

Molecular Weight |

217.01 g/mol |

IUPAC Name |

3,4-dichloro-2-nitrobenzonitrile |

InChI |

InChI=1S/C7H2Cl2N2O2/c8-5-2-1-4(3-10)7(6(5)9)11(12)13/h1-2H |

InChI Key |

OCMULDODVKWPBB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1C#N)[N+](=O)[O-])Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Method Description

A patented method (CN102675120A) discloses the preparation of 3,4-dichloronitrobenzene, a key precursor, by nitration of orthodichlorobenzene using p-methylbenzenesulfonic acid as a solid acid catalyst. This method improves yield, purity, and environmental impact compared to traditional mixed acid nitration.

- Mix orthodichlorobenzene with p-methylbenzenesulfonic acid catalyst.

- Slowly add 98% concentrated nitric acid under controlled temperature (45–50 °C).

- Maintain the nitration reaction for 6–8 hours with an additional 2.5 hours incubation.

- Use an outer circulation mode for the reaction to ensure thorough mixing and heat control.

- After reaction, perform solid-liquid separation, neutralize with NaOH, wash with water, and isolate pure 3,4-dichloronitrobenzene.

Advantages

- High yield (~98%) and product purity (≥99.8%).

- Simplified reaction steps with reduced wastewater and waste liquid discharge.

- Recycling of catalyst due to its physical properties.

- Outer circulation reaction system ensures complete reaction and high utilization.

Reaction Conditions Summary

| Parameter | Details |

|---|---|

| Catalyst | p-Methylbenzenesulfonic acid |

| Nitrating agent | 98% Concentrated nitric acid |

| Substrate | Orthodichlorobenzene |

| Molar ratio (Catalyst: HNO3: Substrate) | 1 : 1.3 : 1.25 |

| Temperature | 45–50 °C |

| Reaction time | 6–8 hours nitration + 2.5 hours incubation |

| Reaction mode | Outer circulation |

| Yield | 98% |

| Purity | ≥99.8% |

Cyanation of 2,5-Dichloronitrobenzene to Obtain 3,4-Dichloro-2-nitrobenzonitrile

Method Description

According to US patent US4528143A, this compound can be prepared by nucleophilic aromatic substitution of 2,5-dichloronitrobenzene with copper(I) cyanide.

- React 2,5-dichloronitrobenzene with copper(I) cyanide in a molar ratio of about 1:1 to 1.5.

- The reaction is preferably carried out in an inert polar aprotic solvent such as N,N-dimethylformamide, pyridine, or N-methylpyrrolidone.

- Reaction temperature is maintained between 140 °C and 170 °C.

- Reaction time ranges from 2 to 6 hours.

- Small amounts of inorganic cyanides (potassium or sodium cyanide) can be added to improve yield.

- After reaction, the mixture is poured into a cooled solvent (e.g., toluene or benzene), stirred, filtered to remove insoluble materials, and purified by solvent removal and washing with carbon tetrachloride.

Advantages

- Utilizes commercially available and reasonably priced starting materials.

- Suitable for industrial-scale production.

- Provides relatively high yields of the desired nitrile compound.

Reaction Conditions Summary

| Parameter | Details |

|---|---|

| Substrate | 2,5-Dichloronitrobenzene |

| Reagent | Copper(I) cyanide (1.0–1.5 equiv) |

| Solvent | N,N-Dimethylformamide, pyridine, or N-methylpyrrolidone |

| Temperature | 140–170 °C |

| Reaction time | 2–6 hours |

| Additives | Small amounts of KCN or NaCN (optional) |

| Workup | Precipitation in cooled toluene/benzene, filtration, solvent removal, washing with CCl4 |

| Yield | Relatively high (exact % not specified) |

Comparative Analysis of Methods

| Aspect | Solid Acid Catalyzed Nitration (Step 1) | Copper(I) Cyanide Cyanation (Step 2) |

|---|---|---|

| Purpose | Preparation of 3,4-dichloronitrobenzene | Conversion to this compound |

| Catalyst/Reagent | p-Methylbenzenesulfonic acid, HNO3 | Copper(I) cyanide |

| Reaction Temperature | 45–50 °C | 140–170 °C |

| Reaction Time | 6–8 hours + 2.5 hours incubation | 2–6 hours |

| Solvent | None or minimal (solid acid catalyst) | Polar aprotic solvents (DMF, pyridine) |

| Yield | ~98% | High (exact not specified) |

| Purity | ≥99.8% | High (purification required) |

| Environmental Considerations | Reduced waste and recyclable catalyst | Use of toxic cyanide reagents |

| Industrial Suitability | High | High |

Summary of Research Findings

- The use of solid acid catalysts (p-methylbenzenesulfonic acid) for nitration offers a cleaner, more efficient, and environmentally friendlier method to prepare 3,4-dichloronitrobenzene with excellent yield and purity.

- The cyanation step employing copper(I) cyanide is a well-established industrial method to introduce the nitrile group, transforming the nitrobenzene intermediate into this compound.

- Optimization of molar ratios, reaction temperatures, and solvents is critical to maximize yield and purity.

- The combination of these two methods forms a robust synthetic route suitable for scale-up and industrial production.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dichloro-2-nitrobenzonitrile undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Reduction: Iron powder and hydrochloric acid are commonly used for the reduction of the nitro group.

Substitution: Nucleophiles such as amines or alkoxides can be used to replace the chlorine atoms under basic conditions.

Major Products Formed:

Reduction: 3,4-Dichloro-2-aminobenzonitrile.

Substitution: Various substituted benzonitriles depending on the nucleophile used.

Scientific Research Applications

3,4-Dichloro-2-nitrobenzonitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: It serves as a building block for the development of bioactive molecules.

Medicine: It is involved in the synthesis of pharmaceutical intermediates.

Industry: It is used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 3,4-dichloro-2-nitrobenzonitrile involves its reactivity towards nucleophiles and reducing agents. The nitro group is electron-withdrawing, making the aromatic ring susceptible to nucleophilic attack.

Comparison with Similar Compounds

Key Findings from Structural Comparisons:

Functional Group Impact: The nitro group in this compound distinguishes it from hydroxy- or methyl-substituted analogs. Nitro groups are strongly electron-withdrawing, making the compound more reactive in electrophilic aromatic substitution or nucleophilic displacement reactions compared to hydroxylated analogs like 3,5-Dichloro-2-hydroxybenzonitrile .

Halogenation Patterns :

- Dichloro-substituted analogs (e.g., 4,5-Dichloro-2-methylbenzonitrile) share similar halogen positioning but differ in auxiliary substituents. The 3,4-dichloro configuration in the target compound may confer unique steric or electronic effects in binding interactions .

Applications :

- Methyl-substituted derivatives (e.g., 3-Chloro-4-hydroxy-5-methylbenzonitrile) are often explored for pesticidal activity due to increased lipophilicity, whereas nitro-substituted compounds like this compound may serve as precursors in explosive or herbicide synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.